Boc-Asp(OtBu)-OH

Catalog No.
S679721
CAS No.
1676-90-0
M.F
C13H23NO6
M. Wt
289,33 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OH

CAS Number

1676-90-0

Product Name

Boc-Asp(OtBu)-OH

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C13H23NO6

Molecular Weight

289,33 g/mole

InChI

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1

InChI Key

PHJDCONJXLIIPW-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-L-Asp(OtBu)-OH;Boc-Asp(OtBu)-OH

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Building Block for Peptide Synthesis:

Boc-Asp(OtBu)-OH, also known as N-alpha-tert-butyloxycarbonyl-L-aspartic acid beta-tert-butyl ester, is a key building block in the field of peptide synthesis. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, and researchers often need to synthesize specific peptides for research and development purposes.

Boc-Asp(OtBu)-OH serves as a protected form of the L-aspartic acid amino acid. The "Boc" (tert-butyloxycarbonyl) and "OtBu" (tert-butyl) groups temporarily protect the amino and carboxylic acid groups, respectively, allowing them to participate in specific chemical reactions while preventing unwanted side reactions during peptide chain assembly. Once the peptide sequence is built, these protecting groups can be selectively removed to reveal the functional groups of the amino acid, enabling the peptide to fold into its desired conformation and perform its biological function.

Studying Protein-Protein Interactions:

Boc-Asp(OtBu)-OH can be used to create modified peptides for studying protein-protein interactions. These interactions are essential for various cellular processes, and understanding them is crucial for developing new drugs and understanding diseases. Researchers can modify the structure of Boc-Asp(OtBu)-OH by attaching specific functional groups or fluorescent tags. The resulting modified peptides can then be used to probe protein-protein interactions in various ways, such as identifying binding sites on proteins or measuring the strength of these interactions.

Boc-Aspartic Acid 4-tert-butyl Ester, commonly referred to as Boc-Asp(OtBu)-OH, is a derivative of aspartic acid characterized by the presence of a tert-butyl ester group at the 4-position and a N-tert-butoxycarbonyl protecting group on the amino group. This compound has the molecular formula C13H23NO6C_{13}H_{23}NO_{6} and a molar mass of approximately 289.32 g/mol. It appears as a white solid and is soluble in organic solvents such as methanol and dimethyl sulfoxide . The compound is primarily utilized in peptide synthesis and other organic chemistry applications due to its stability and ease of manipulation.

Typical for amino acids and their derivatives. Common reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions, allowing for the formation of free amines. This is typically achieved using reagents like trifluoroacetic acid or aqueous phosphoric acid, which selectively cleave the Boc protecting group without affecting other functional groups .
  • Esterification: The tert-butyl ester can undergo hydrolysis in the presence of acids or bases, leading to the formation of free carboxylic acid .
  • Peptide Bond Formation: Boc-Asp(OtBu)-OH can be utilized in solid-phase peptide synthesis, where it acts as an amino acid building block, facilitating the formation of peptide bonds with other amino acids .

The synthesis of Boc-Asp(OtBu)-OH typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available N(α)-Boc-Aspartic Acid or related precursors.
  • Protection: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Esterification: The tert-butyl ester is introduced through reaction with tert-butanol in the presence of an acid catalyst under anhydrous conditions .
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for research or application.

Boc-Asp(OtBu)-OH finds numerous applications in organic chemistry and biochemistry:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly in solid-phase peptide synthesis protocols.
  • Research Tool: The compound is utilized in various research settings to study peptide behavior and interactions due to its stable structure.
  • Pharmaceutical Development: As a derivative of an essential amino acid, it may play a role in drug development processes targeting neurological or metabolic conditions .

Studies on Boc-Asp(OtBu)-OH interactions primarily focus on its reactivity with other amino acids and its role in forming peptide bonds. Interaction studies often explore how modifications to the aspartic acid structure influence binding affinity and specificity in biological systems. Additionally, research may involve assessing how Boc-protected derivatives affect enzyme activity or receptor binding when incorporated into larger biomolecules .

Several compounds share structural similarities with Boc-Asp(OtBu)-OH. Here are some notable examples:

Compound NameCAS NumberSimilarity
(R)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid77004-75-20.98
N-(tert-Butoxycarbonyl)-L-aspartic acid β-tert butyl ester155542-33-90.98
Boc-D-Aspartic Acid1913-12-80.97
Boc-L-Asparagine15429-60.96

These compounds are unique due to their specific functional groups and stereochemistry, which can significantly influence their reactivity and biological activity compared to Boc-Asp(OtBu)-OH.

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-aspartic acid 4-tert-butyl ester

Dates

Modify: 2023-08-15

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